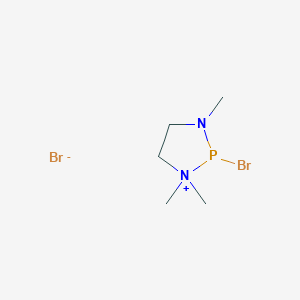
2-(Trimethylsilyl)ethyl 5-bromopent-4-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trimethylsilyl)ethyl 5-bromopent-4-ynoate is an organic compound that features a trimethylsilyl group, a bromine atom, and an alkyne functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl 5-bromopent-4-ynoate typically involves the reaction of 2-(Trimethylsilyl)ethanol with 5-bromopent-4-ynoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trimethylsilyl)ethyl 5-bromopent-4-ynoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide are employed.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used for hydrogenation reactions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include diketones and carboxylic acids.
Reduction: Products include alkenes and alkanes.
Applications De Recherche Scientifique
2-(Trimethylsilyl)ethyl 5-bromopent-4-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Trimethylsilyl)ethyl 5-bromopent-4-ynoate involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group acts as a protecting group, stabilizing the molecule and preventing unwanted side reactions. The bromine atom serves as a leaving group in substitution reactions, while the alkyne group participates in addition and oxidation reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: Used in esterification reactions and as a protecting group.
2-(Trimethylsilyl)ethyl glycosides: Synthesized from glucose and used in carbohydrate chemistry.
Trimethylsilyl chloride: A common silylating agent used to protect hydroxyl groups.
Uniqueness
2-(Trimethylsilyl)ethyl 5-bromopent-4-ynoate is unique due to its combination of a trimethylsilyl group, a bromine atom, and an alkyne functional group. This combination provides a versatile reactivity profile, making it valuable in various synthetic applications and research fields.
Propriétés
Numéro CAS |
138376-10-0 |
|---|---|
Formule moléculaire |
C10H17BrO2Si |
Poids moléculaire |
277.23 g/mol |
Nom IUPAC |
2-trimethylsilylethyl 5-bromopent-4-ynoate |
InChI |
InChI=1S/C10H17BrO2Si/c1-14(2,3)9-8-13-10(12)6-4-5-7-11/h4,6,8-9H2,1-3H3 |
Clé InChI |
LEQGIEWJYLKVBG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOC(=O)CCC#CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


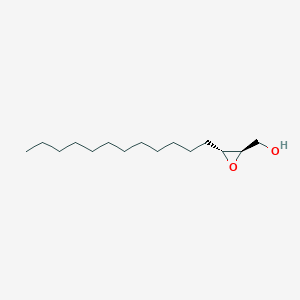
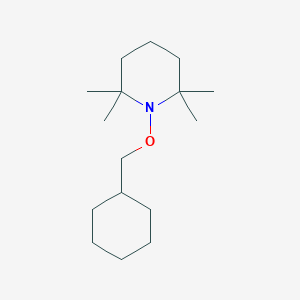
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)
![3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine](/img/structure/B14277102.png)
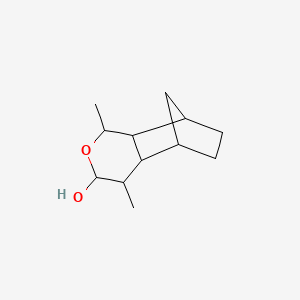
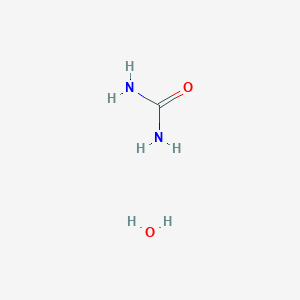
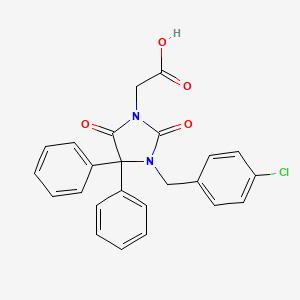
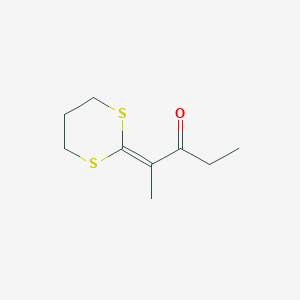


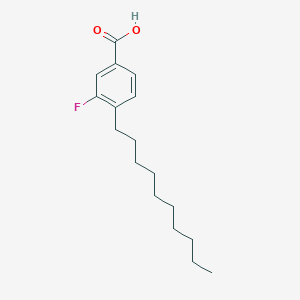
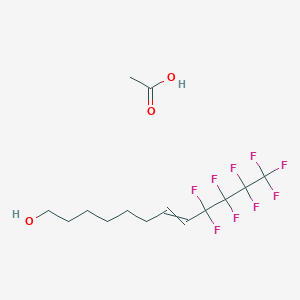
![Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]-](/img/structure/B14277137.png)
